molecular formula C13H9NO2 B105365 Dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-85-8

Dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B105365
CAS RN: 3158-85-8
M. Wt: 211.22 g/mol
InChI Key: OXMPDOZBQGHTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz[b,f][1,4]oxazepin-11(10H)-one is a tricyclic compound that has been the subject of various synthetic studies due to its relevance in pharmaceutical chemistry. It serves as a core structure for several antidepressant drugs and has been synthesized through different methods, including nucleophilic displacement reactions, ring closure of sodium salts of halogenated anilides, and solid support synthesis . The compound's derivatives have been explored for their potential as drug molecules, particularly in relation to well-known medications such as carbamazepine .

Synthesis Analysis

The synthesis of dibenz[b,f][1,4]oxazepin-11(10H)-one and its derivatives has been achieved through multiple approaches. One method involves the preparation of 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one by intramolecular displacement of a nitro group, followed by reactions with O- and S-nucleophiles for mono- or bis-substitution . Another synthesis route includes the ring closure of sodium salts of 2-halogeno-2'-hydroxy-benzanilides, which can also lead to isomeric products through SMILES rearrangement . Solid support synthesis using SNAr methodology on AMEBA resin has been reported to efficiently assemble dibenz[b,f]oxazepin-11(10H)-ones with excellent purity . Additionally, a microwave-assisted one-pot synthesis has been developed for the conjugation of dibenz[b,f][1,4]oxazepin-11(10H)-ones with 2-oxindole .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepin-11(10H)-one derivatives has been confirmed through various techniques, including NOE experiments and alternative synthesis routes . The constitution of isomeric products has been proven by synthesis from other intermediates . The structure of these compounds is crucial for their potential pharmacological activities and is often a focus in the synthesis process to ensure the correct formation of the desired product.

Chemical Reactions Analysis

Dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions that are significant for the synthesis of labeled compounds and pharmaceutical analogues. For instance, chromium trioxide-pyridine oxidation and hydrolysis have been used to obtain carboxydiphenylether derivatives . Enzymic conversion has also been described for the production of hydroxymethyldiphenyl ether . The compound's reactivity allows for the creation of a diverse array of functionalized molecules, which can be further modified for different applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenz[b,f][1,4]oxazepin-11(10H)-one and its derivatives are influenced by the substituents and the synthetic routes employed. These properties are essential for the compound's application in drug development and its pharmacokinetic profile. For example, the introduction of halogen atoms can affect the metabolic behavior and immunological properties of carbamazepine analogues . The solid support synthesis approach also highlights the importance of purity in the final products, which is critical for pharmaceutical applications .

Scientific Research Applications

1. Synthesis of Dibenzo[b,f][1,4]oxazepin-11-amines and Quinazolinimines

  • Summary of Application : Dibenz[b,f][1,4]oxazepin-11(10H)-one is used in the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines .
  • Methods of Application : The synthesis starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol. Only K3PO4 or K2CO3 is required as the promoter here and the reaction can be easily performed on a large scale .
  • Results or Outcomes : Good to excellent yields of the corresponding heterocycles can be achieved .

2. Synthesis of New Dibenzoxazepines and Pyridobenzoxazepines

  • Summary of Application : Dibenz[b,f][1,4]oxazepin-11(10H)-one is used in the synthesis of new dibenzoxazepines and pyridobenzoxazepines .
  • Methods of Application : The synthesis involves alkylation of salicylamides with 2-chlorocyclohexanone followed by cyclodehydration of the resulting 2-cyclohexyloxybenzamides .
  • Results or Outcomes : Some of the new compounds were subjected to preliminary screening for their tranquilizing effect .

3. Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

  • Summary of Application : Dibenz[b,f][1,4]oxazepin-11(10H)-one is used in the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones .
  • Methods of Application : The synthesis involves a biomass-involved strategy .
  • Results or Outcomes : The synthesis results in good to excellent yields .

properties

IUPAC Name

5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPDOZBQGHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185470
Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenz[b,f][1,4]oxazepin-11(10H)-one

CAS RN

3158-85-8
Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(o-Aminophenoxy)benzoic acid lactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3158-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11B50BX482
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The starting material 10,11-dihydro-dibenz[b,f][1,4]oxazepin-11-one was prepared according to the procedures reported in Coyne et al (J. Med. Chem., 1967, 10:541). Briefly, this entailed coupling potassium salicylaldehyde with 2-chloronitrobenzene, followed by oxidation to the carboxylic acid, reduction of nitro, and finally ring closure, to yield the desired starting material.
Name
potassium salicylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Dibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
Reactant of Route 3
Dibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
Dibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
Dibenz[b,f][1,4]oxazepin-11(10H)-one

Citations

For This Compound
32
Citations
AG Riches, CJS Hart, M Schmit… - Australian Journal of …, 2022 - CSIRO Publishing
A screen for compounds with antigiardial activity in the Compounds Australia Scaffolds library identified SN00797640 (supplied structure being 8-acylaminodibenzoxazepinone 1) as a …
Number of citations: 3 www.publish.csiro.au
AV Samet, VN Marshalkin, KA Kislyi… - The Journal of …, 2005 - ACS Publications
1,3-Dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one, prepared by intramolecular displacement of nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, reacts with O- and S-…
Number of citations: 46 pubs.acs.org
X Xing, J Wu, J Luo, WM Dai - Synlett, 2006 - thieme-connect.com
An expeditious synthesis of highly functionalized dibenz [b, f][1, 4] oxazepin-11 (10H)-ones and dibenz [b, f][1, 4]-oxazepine-11 (10H)-carboxamides has been established via microwave…
Number of citations: 43 www.thieme-connect.com
J Shi, J Wu, C Cui, WM Dai - The Journal of organic chemistry, 2016 - ACS Publications
A sequence of the Ugi four-component reaction (U-4CR) and microwave-assisted intramolecular Ullmann etherification has been established for efficient generation of a dibenz[b,f][1,4]…
Number of citations: 36 pubs.acs.org
A Aoyama, K Endo-Umeda, K Kishida… - Journal of medicinal …, 2012 - ACS Publications
To obtain novel transrepression-selective liver X receptor (LXR) ligands, we adopted a strategy of reducing the transactivational agonistic activity of the 5,11-dihydro-5-methyl-11-…
Number of citations: 55 pubs.acs.org
K Brewster, RA Chittenden, JM Harrison… - Journal of the …, 1976 - pubs.rsc.org
A series of variously substituted dibenz[b,f][1,4]oxazepines on treatment with hydrogen peroxide in glacial acetic acid affords the correspondingly substituted 2-(2-hydroxyphenyl)…
Number of citations: 3 pubs.rsc.org
RA Bunce, JE Schammerhorn - Journal of heterocyclic …, 2006 - Wiley Online Library
Efficient syntheses of dibenz[b,f][1,4]oxazepin‐11(10H)‐one, 5,10‐dihydro‐11H‐dibenzo[b,e][1,4]‐diazepin‐11‐one and 5,11‐dihydro‐6H‐dibenz[b,e]azepin‐6‐one are described …
Number of citations: 41 onlinelibrary.wiley.com
GP Dhareshwar, H BD - 1977 - pascal-francis.inist.fr
Keyword (fr) AMINATION AMIDATION INSERTION HETEROCYCLE OXYGENE AZOTE SULFONE COMPOSE BICYCLIQUE HETEROCYCLISATION COMPOSE BENZENIQUE …
Number of citations: 4 pascal-francis.inist.fr
K Nagarajan, RK Maller, B Anjaneyulu… - Indian Journal of …, 1974 - repository.ias.ac.in
The synthesis of several potential metabolites of the antidepressant, Sintamil (1) is described. Nitrolactams 3, 6 and 10, aminolactams 4, 7 and 11, and the aminoalkyl derivatives 8, 9, …
Number of citations: 6 repository.ias.ac.in
A Desousa, PC Choudhury - Indian Journal of Psychiatry, 1974 - journals.lww.com
Advent of neuropharmacological agents during the last decade has opened a new horizon in the management of mentally ill patients. Depression, a fairly common ailment, is a disorder …
Number of citations: 4 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.